molecular formula C16H21N3O3 B8770272 6-Methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazolin-4(3h)-one CAS No. 199327-75-8

6-Methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazolin-4(3h)-one

Cat. No. B8770272
Key on ui cas rn: 199327-75-8
M. Wt: 303.36 g/mol
InChI Key: AOKBXCYRXJZEGX-UHFFFAOYSA-N
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Patent
US06849625B2

Procedure details

After repetition of the previous reaction, a mixture of 2-amino-5-methoxy-4-(3-pyrrolidin-1-ylpropoxy)benzamide hydrochloride (5.92 g), Gold's reagent (3.5 g) and dioxane (50 ml) was heated to reflux for 5 hours. Acetic acid (0.7 ml) and sodium acetate (1.33 g) were added and the reaction mixture was heated to reflux for a further 5 hours. The mixture was allowed to cool to ambient temperature and evaporated. The residue was dissolved in water, adjusted to pH8 with 2N aqueous sodium hydroxide solution and purified on a Diaion HP20SS resin column eluting with methanol (gradient 0-50%) in water. The fractions containing product were concentrated by evaporation and then freeze dried to give 6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)-3,4-dihydroquinazolin-4-one (4.55 g); NMR Spectrum: (DMSOd6 and CF3CO2D) 1.9 (m, 2H), 2.0-2.1 (m, 2H), 2.2-2.3 (m, 2H), 3.05 (m, 2H), 3.34 (t, 2H), 3.6-3.7 (br s, 2H), 3.94 (s, 3H), 4.27 (t, 2H), 7.31 (s, 1H), 7.55 (s, 1H), 9.02 (s, 1H).
Name
2-amino-5-methoxy-4-(3-pyrrolidin-1-ylpropoxy)benzamide hydrochloride
Quantity
5.92 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
1.33 g
Type
reactant
Reaction Step Two
Quantity
0.7 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][C:3]1[CH:11]=[C:10]([O:12][CH2:13][CH2:14][CH2:15][N:16]2[CH2:20][CH2:19][CH2:18][CH2:17]2)[C:9]([O:21][CH3:22])=[CH:8][C:4]=1[C:5]([NH2:7])=[O:6].[CH3:23]N(C=NC=[N+](C)C)C.[Cl-].O1CCOCC1.C([O-])(=O)C.[Na+]>C(O)(=O)C>[CH3:22][O:21][C:9]1[CH:8]=[C:4]2[C:3](=[CH:11][C:10]=1[O:12][CH2:13][CH2:14][CH2:15][N:16]1[CH2:20][CH2:19][CH2:18][CH2:17]1)[N:2]=[CH:23][NH:7][C:5]2=[O:6] |f:0.1,2.3,5.6|

Inputs

Step One
Name
2-amino-5-methoxy-4-(3-pyrrolidin-1-ylpropoxy)benzamide hydrochloride
Quantity
5.92 g
Type
reactant
Smiles
Cl.NC1=C(C(=O)N)C=C(C(=C1)OCCCN1CCCC1)OC
Name
Quantity
3.5 g
Type
reactant
Smiles
CN(C)C=NC=[N+](C)C.[Cl-]
Name
Quantity
50 mL
Type
reactant
Smiles
O1CCOCC1
Step Two
Name
Quantity
1.33 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
0.7 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After repetition of the previous reaction
TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for a further 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in water
CUSTOM
Type
CUSTOM
Details
purified on a Diaion HP20SS resin column
WASH
Type
WASH
Details
eluting with methanol (gradient 0-50%) in water
ADDITION
Type
ADDITION
Details
The fractions containing product
CONCENTRATION
Type
CONCENTRATION
Details
were concentrated by evaporation
CUSTOM
Type
CUSTOM
Details
freeze dried

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C2C(NC=NC2=CC1OCCCN1CCCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.55 g
YIELD: CALCULATEDPERCENTYIELD 83.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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